(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one
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Overview
Description
(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one is a complex organic compound known for its unique structural properties. It is characterized by the presence of a piperazine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .
Scientific Research Applications
(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group during the synthesis process. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the appropriate precursors.
Benzyl Group Introduction: The benzyl group is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the protected piperazine derivative with acetic acid under appropriate conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated peptide synthesizers .
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Similar in structure due to the presence of the Fmoc group.
Fmoc-Piperazine: Shares the piperazine ring structure.
Fmoc-Benzylamine: Contains the benzyl group and Fmoc protecting group
Uniqueness
(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one is unique due to its combination of the piperazine ring, benzyl group, and Fmoc protecting group. This combination provides a balance of stability and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHGDYQPEAZKDG-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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